molecular formula C13H18O9 B13400359 Tetraacetylribofuranose

Tetraacetylribofuranose

Cat. No.: B13400359
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-ZGVCCVRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraacetylribofuranose, also known as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is a chemical compound with the molecular formula C13H18O9. It is a derivative of ribose, where four hydroxyl groups are acetylated. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraacetylribofuranose is typically synthesized through the acetylation of ribose. The process involves the reaction of ribose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tetraacetylribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used to replace the acetyl groups.

Major Products Formed

Scientific Research Applications

Tetraacetylribofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetraacetylribofuranose involves its conversion to ribose or ribose derivatives through hydrolysis or other reactions. These derivatives can then participate in various biochemical pathways, including nucleotide synthesis and carbohydrate metabolism. The molecular targets and pathways involved depend on the specific derivatives formed and their biological roles .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-tetra-O-acetyl-D-ribofuranose
  • 2,3,5-tri-O-acetyl-D-ribofuranose
  • 1,2,3,5-tetra-O-acetyl-D-xylofuranose

Uniqueness

Tetraacetylribofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other acetylated ribose derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2R,3S,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12?,13-/m1/s1

InChI Key

IHNHAHWGVLXCCI-ZGVCCVRISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H](C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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